molecular formula C11H12N4O B14538639 4-Amino-6-benzyl-3-methyl-1,2,4-triazin-5(4H)-one CAS No. 62191-16-6

4-Amino-6-benzyl-3-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B14538639
CAS No.: 62191-16-6
M. Wt: 216.24 g/mol
InChI Key: ZDSGQBHGCVMRPA-UHFFFAOYSA-N
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Description

4-Amino-6-benzyl-3-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound, with its unique structure, offers potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-benzyl-3-methyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzylamine with a suitable methyl-substituted triazine precursor in the presence of a catalyst. The reaction conditions may include elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-benzyl-3-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various functionalized triazine compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Amino-6-benzyl-3-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one
  • 4-Amino-6-benzyl-3-ethyl-1,2,4-triazin-5(4H)-one

Uniqueness

4-Amino-6-benzyl-3-methyl-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

62191-16-6

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

4-amino-6-benzyl-3-methyl-1,2,4-triazin-5-one

InChI

InChI=1S/C11H12N4O/c1-8-13-14-10(11(16)15(8)12)7-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3

InChI Key

ZDSGQBHGCVMRPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C(=O)N1N)CC2=CC=CC=C2

Origin of Product

United States

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